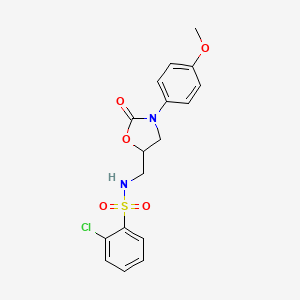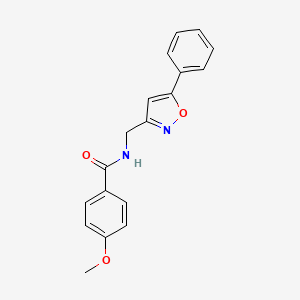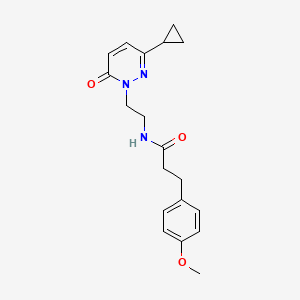
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine is a quinazoline derivative . Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to exhibit a wide range of pharmacological properties .
Synthesis Analysis
Quinazoline derivatives can be synthesized using various methods. According to a review on the synthesis and bioactivities of quinazoline derivatives, these synthetic methods can be divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . Specific synthesis methods for this compound are not available in the retrieved data.Scientific Research Applications
Pharmacological Activities and Potential
Hypotensive Activity : Quinazoline derivatives, structurally similar to prazosin, have been found to exhibit significant hypotensive effects. These compounds, including those derived from the quinazoline family, demonstrate α(1)-blocking activity, potentially beneficial for treating hypertension without causing reflex tachycardia, and they show a prolonged duration of action in animal models (El-Sabbagh et al., 2010).
Anticancer Properties : Certain quinazoline derivatives have been shown to inhibit the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), acting as covalent-binding, irreversible inhibitors. These compounds have demonstrated effectiveness in inhibiting VEGF-stimulated autophosphorylation in cells, suggesting potential application in cancer therapy (Wissner et al., 2005).
Antimalarial Drug Lead : Quinazolines, including derivatives with structural similarities to 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, have been identified as promising antimalarial drug leads. Extensive structure-activity relationship studies have led to the discovery of potent antimalarial quinazoline compounds (Mizukawa et al., 2021).
Diuretic Agents : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their diuretic activity. These compounds show promising results, suggesting potential applications in conditions requiring diuresis (Maarouf et al., 2004).
Targeting EGFR in Chordoma : Quinazoline-based kinase inhibitors targeting the epidermal growth factor receptor (EGFR) have been designed and tested for their effectiveness in treating chordomas and non-small cell lung cancer (NSCLC). These compounds interact with key structural features of the EGFR, offering a novel approach to targeting these cancer types (Asquith et al., 2019).
Chemical Synthesis and Characterization
Synthesis and Characterization : Research has focused on synthesizing various quinazoline derivatives, including those structurally related to this compound. These studies include the synthesis and characterization of these compounds, providing foundational knowledge for further pharmacological exploration (Yan et al., 2013).
Amination Techniques : Efficient direct amination techniques using N,N-dimethylformamide as a nitrogen source have been developed for quinazolin-4(3H)-ones. This method represents an advancement in the synthesis of quinazoline derivatives, including those with potential pharmacological applications (Chen et al., 2015).
Safety and Hazards
Future Directions
Quinazoline derivatives, including 7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine, continue to draw attention due to their significant biological activities . New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against various types of cancers . The future of research in this area lies in the exploration of novel synthetic methods and the investigation of the biological activities of these compounds .
properties
IUPAC Name |
7-chloro-N-(2,4-dimethylphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-10-3-6-14(11(2)7-10)20-16-13-5-4-12(17)8-15(13)18-9-19-16/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWBJZQJFAARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=NC3=C2C=CC(=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![5-chloro-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2653346.png)

![(Z)-3-(((2,4-difluorophenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2653349.png)
![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2653351.png)
![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)


![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)